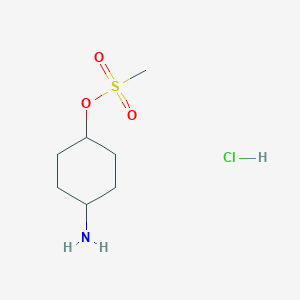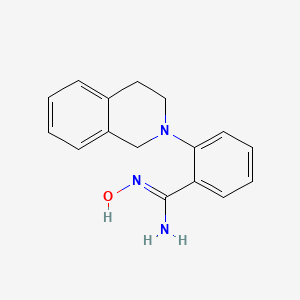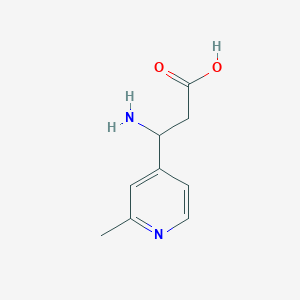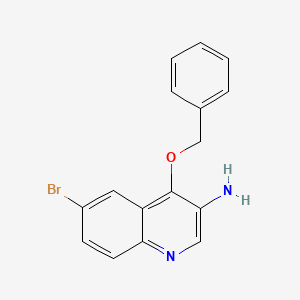
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is an organic compound with the molecular formula C12H17BrO2 It is a derivative of phenol, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position The compound also contains a pentan-3-ol chain attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpentan-3-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Another synthetic route involves the alkylation of 2-bromo-5-methoxyphenol with a suitable alkylating agent such as 3-chloropentane. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) to facilitate the alkylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination or alkylation reactions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) in the pentan-3-ol chain can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common nucleophiles include hydroxide ions (OH-) and alkoxide ions (RO-).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of 3-(2-Bromo-5-methoxyphenyl)pentan-3-one or 3-(2-Bromo-5-methoxyphenyl)pentanoic acid.
Reduction: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol.
Substitution: Formation of 3-(2-Hydroxy-5-methoxyphenyl)pentan-3-ol or 3-(2-Alkoxy-5-methoxyphenyl)pentan-3-ol.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. The bromine atom and methoxy group on the phenyl ring can influence its binding affinity and selectivity towards these targets. The hydroxyl group in the pentan-3-ol chain can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Chloro-5-methoxyphenyl)pentan-3-ol: Similar structure with a chlorine atom instead of a bromine atom.
3-(2-Bromo-5-hydroxyphenyl)pentan-3-ol: Similar structure with a hydroxyl group instead of a methoxy group.
3-(2-Bromo-5-methoxyphenyl)butan-3-ol: Similar structure with a butan-3-ol chain instead of a pentan-3-ol chain.
Uniqueness
3-(2-Bromo-5-methoxyphenyl)pentan-3-ol is unique due to the presence of both a bromine atom and a methoxy group on the phenyl ring. This combination of substituents can influence its chemical reactivity and biological activity. The pentan-3-ol chain provides additional flexibility and potential for interactions with various targets.
Eigenschaften
Molekularformel |
C12H17BrO2 |
|---|---|
Molekulargewicht |
273.17 g/mol |
IUPAC-Name |
3-(2-bromo-5-methoxyphenyl)pentan-3-ol |
InChI |
InChI=1S/C12H17BrO2/c1-4-12(14,5-2)10-8-9(15-3)6-7-11(10)13/h6-8,14H,4-5H2,1-3H3 |
InChI-Schlüssel |
VHMWAJXRCSFKBX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=C(C=CC(=C1)OC)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-({1-[4-(thiophen-2-yl)pyrimidin-2-yl]-1H-pyrrol-2-yl}methylidene)amino acetate](/img/structure/B15241096.png)
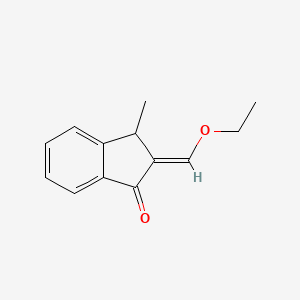

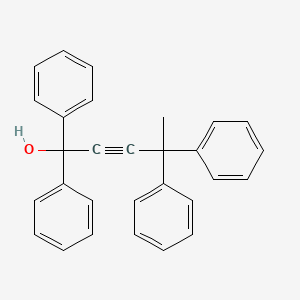
![11-Thia-2,4,10-triaza-benzo[b]fluorene-1-thiol](/img/structure/B15241136.png)
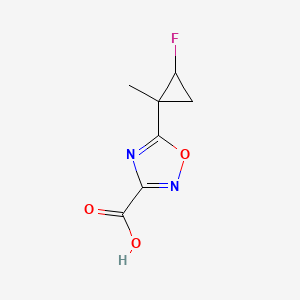

![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
